molecular formula C21H19F3N4O2 B2821602 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline CAS No. 2202512-46-5

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline

Cat. No. B2821602
M. Wt: 416.404
InChI Key: RKIDBUQKCDXSIA-UHFFFAOYSA-N
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Description

The compound “2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a piperidine ring, another type of heterocycle, and a trifluoromethyl group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. Trifluoromethylpyridine derivatives, for example, are known to undergo various types of reactions, including nucleophilic substitution, addition, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally. These properties would depend on factors such as the compound’s molecular structure and the types of functional groups present .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Novel Fluoroquinolones Synthesis : Shindikar and Viswanathan (2005) explored novel fluoroquinolones, synthesizing compounds with activities against Mycobacterium tuberculosis comparable to sparfloxacin. These compounds, through structural similarities, indicate the potential chemical versatility and biological relevance of quinoxaline derivatives in antimicrobial research (Shindikar & Viswanathan, 2005).

  • Pyrido[1,2-a]quinoxaline Derivatives Synthesis : Kim et al. (1990) detailed the synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition, contributing to the chemical diversity of quinoxaline derivatives. This work underscores the synthetic potential for creating complex quinoxaline-based structures with varied biological activities (Kim et al., 1990).

  • Bismuth(III)-Catalyzed Quinoxalines Synthesis : Yadav et al. (2008) presented a method for synthesizing 2,3-disubstituted quinoxalines, showcasing the capacity for efficient and environmentally benign synthesis of complex quinoxaline derivatives, potentially opening new avenues for drug development (Yadav et al., 2008).

  • Halogenation of Pyrrolo[1,2-a]quinoxalines : Le et al. (2021) developed a method for selective halogenation of pyrrolo[1,2-a]quinoxalines, demonstrating advanced chemical modification techniques that could lead to new pharmaceuticals with enhanced properties (Le et al., 2021).

  • Crystal Structures of Quinolines : Souza et al. (2013) explored crystal structures of quinoline derivatives, providing insights into the molecular conformation that could inform the design of new compounds with targeted biological activities (Souza et al., 2013).

  • Hypoxic-cytotoxic Agents : Ortega et al. (2000) reported on quinoxalinecarbonitrile derivatives as hypoxic-cytotoxic agents, highlighting the therapeutic potential of quinoxaline derivatives in cancer treatment (Ortega et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. This could involve testing the compound’s toxicity, flammability, and reactivity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical agent, future research could involve testing its efficacy and safety in preclinical and clinical trials. If the compound is a useful chemical reagent, future research could involve exploring its utility in various types of chemical reactions .

properties

IUPAC Name

quinoxalin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)18-6-3-7-19(27-18)30-13-14-8-10-28(11-9-14)20(29)17-12-25-15-4-1-2-5-16(15)26-17/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDBUQKCDXSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline

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